

Application Notes and Protocols: Thiol-Ene Click Chemistry with D-Allylglycine Containing Peptides

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Compound of Interest

Compound Name: Fmoc-D-Allylglycine

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Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. D-allylglycine, with its versatile allyl group, serves as a valuable building block for post-synthetic modifications.^[1] Thiol-ene "click" chemistry offers an efficient and highly specific method for modifying peptides containing D-allylglycine under mild, biocompatible conditions.^{[2][3]} This radical-mediated reaction proceeds with high yields and tolerates a wide range of functional groups, making it an ideal tool for peptide diversification, labeling, and macrocyclization.^{[4][5]} The resulting thioether linkage is stable across a range of pH values, ensuring the integrity of the modified peptide in biological systems.^{[2][3]}

This document provides detailed application notes and protocols for the synthesis of D-allylglycine containing peptides and their subsequent modification via thiol-ene click chemistry.

Core Applications

The primary applications of incorporating D-allylglycine into peptides and utilizing thiol-ene chemistry include:

- **Peptide Macrocyclization:** Forming cyclic peptides to improve conformational stability, receptor affinity, and resistance to metabolic degradation.^{[1][6]}

- Introduction of Functional Moieties: Attaching a variety of functionalities such as fluorescent probes, polyethylene glycol (PEG) chains, glycosides, or lipophilic groups to enhance pharmacokinetic properties or facilitate biological studies.[\[1\]](#)[\[7\]](#)
- Development of Bioconjugates: Linking peptides to other biomolecules or small molecules to create novel therapeutic or diagnostic agents.[\[8\]](#)

Data Presentation

Table 1: Exemplary Yields of Thiol-Ene Modification on Allylglycine-Containing Peptides

| Thiol Reagent | Peptide Sequence Context | Solvent | Initiator | Reaction Time | Yield (%) | Reference |
|--------------------------------------|---------------------------------------|--|-------------------|---------------|---------------|--|
| Simple Alkanethiols | Boc-protected allylglycine | EtOH | UV Irradiation | Not Specified | >90 | [2] |
| Thiol-bearing Alcohols | Boc-protected allylglycine | EtOH | UV Irradiation | Not Specified | >90 | [2] |
| Thiol-bearing Carboxylic Acids | Boc-protected allylglycine | EtOH | UV Irradiation | Not Specified | >90 | [2] |
| Thiol-bearing Amines | Boc-protected allylglycine | EtOH | UV Irradiation | Not Specified | >90 | [2] |
| Thioacetic Acid | Boc-protected allylglycine | EtOH | UV Irradiation | Not Specified | >90 | [2] |
| Boc-Cys | Boc-protected allylglycine | EtOH | UV Irradiation | Not Specified | >90 | [2] |
| Various Alkenes | Glutathione (GSH) | THF/H ₂ O | DPAP | Not Specified | Variable | [2] |
| γ-thioaspartic acid (intramolecular) | H-Asp(SH)-Ala-Ala-Agl-NH ₂ | H ₂ O/MeCN (1:1) + 0.1% TFA | DPAP, UV (354 nm) | 15 min | 54 (isolated) | [9] [10] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of D-Allylglycine Containing Peptides

This protocol outlines the manual synthesis of a peptide containing D-allylglycine using Fmoc/tBu chemistry.

Materials:

- Rink Amide resin (for C-terminal amide) or Wang/2-Chlorotrityl resin (for C-terminal carboxylic acid)[[11](#)]
- Fmoc-protected amino acids
- **Fmoc-D-allylglycine**
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM)
- Piperidine solution (20% v/v in DMF)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
- Cold diethyl ether
- Solid Phase Peptide Synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell the resin in DMF for at least 1 hour in the SPPS vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin.
 - Shake for 5-10 minutes.
 - Drain the solution.
 - Repeat the piperidine treatment for another 10-15 minutes.
 - Wash the resin thoroughly with DMF (5-7 times).
- Amino Acid Coupling:
 - In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
 - Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
 - Add the activated amino acid solution to the resin.
 - Shake for 1-2 hours at room temperature.
 - To confirm coupling completion, perform a ninhydrin (Kaiser) test. If the test is positive (blue beads), repeat the coupling step.
 - Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
- Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating **Fmoc-D-allylglycine** at the desired position.
- Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:

- Wash the resin with DCM and dry under a stream of nitrogen.
- Add the cleavage cocktail to the resin.
- Shake for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.
- Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Protocol 2: Thiol-Ene Click Chemistry on a D-Allylglycine Containing Peptide

This protocol describes the photoinitiated thiol-ene reaction in solution.

Materials:

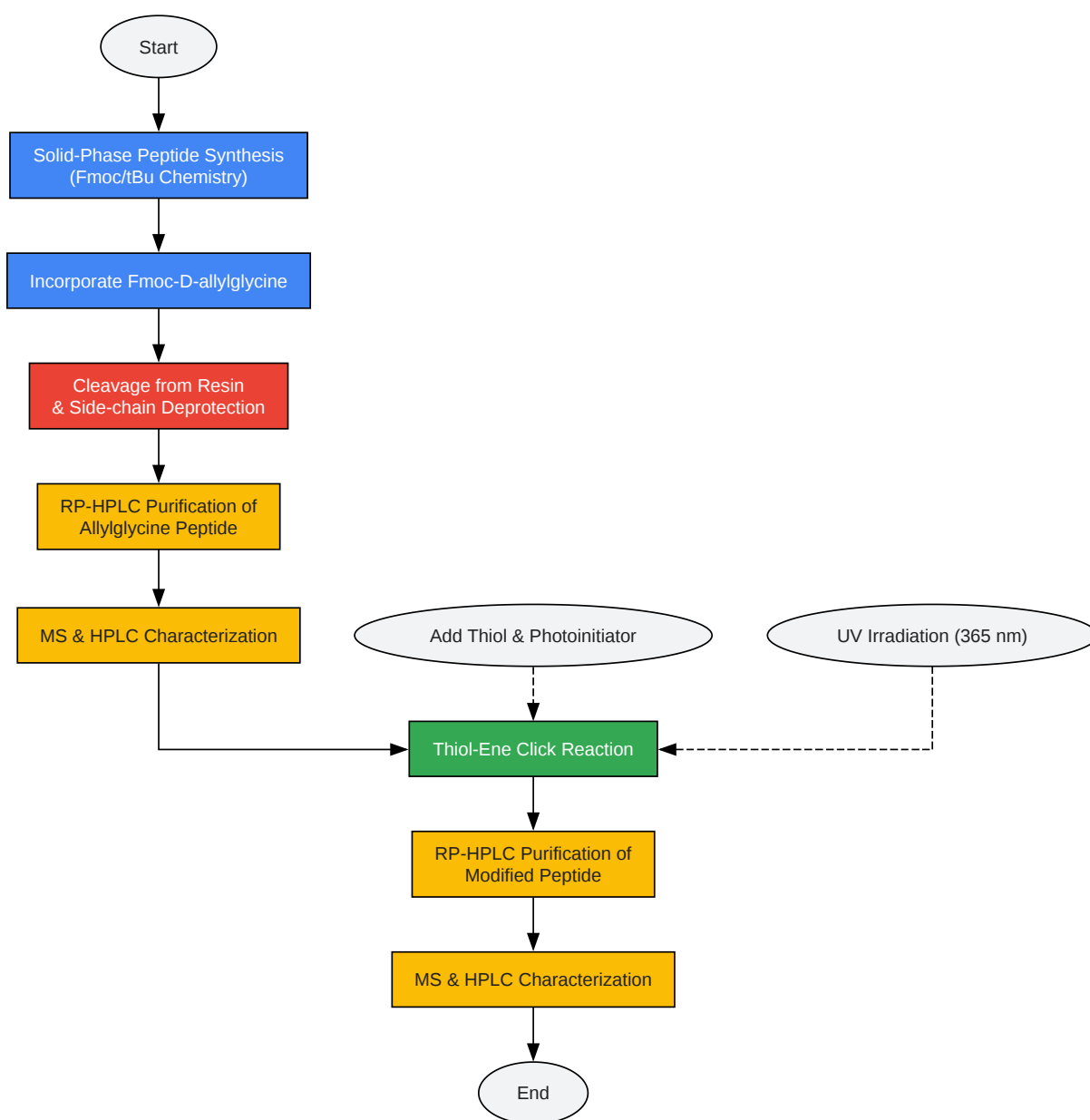
- Purified D-allylglycine containing peptide
- Thiol of interest (e.g., cysteine-containing peptide, fluorescently-labeled thiol, PEG-thiol)
- Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DPAP) or Irgacure 2959 (for aqueous solutions)
- Solvent: Acetonitrile/Water mixture, DMF, or other suitable solvent system in which the peptide and thiol are soluble.
- UV lamp (e.g., 365 nm)

- Reaction vessel (e.g., quartz cuvette or glass vial)

Procedure:

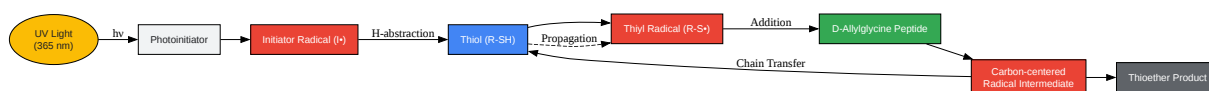
- Reaction Setup:
 - Dissolve the D-allylglycine containing peptide in the chosen solvent system to a final concentration of approximately 1-5 mM.
 - Add the thiol reagent in a slight excess (e.g., 1.1-1.5 equivalents).
 - Add the photoinitiator (e.g., DPAP) to a final concentration of 5-10 mol% relative to the peptide.
 - Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can quench the radical reaction.
- Photoreaction:
 - Place the reaction vessel under the UV lamp.
 - Irradiate the solution with UV light (365 nm) at room temperature. Reaction times can vary from a few minutes to a few hours. Monitor the reaction progress by RP-HPLC or LC-MS. [\[9\]](#)[\[10\]](#)
- Purification:
 - Once the reaction is complete, purify the modified peptide from excess thiol and initiator by-products using RP-HPLC.
- Characterization:
 - Confirm the successful modification and purity of the final product by mass spectrometry (observing the mass addition of the thiol) and analytical RP-HPLC (observing a shift in retention time).
 - For structural confirmation, NMR spectroscopy can be employed.

Mandatory Visualizations



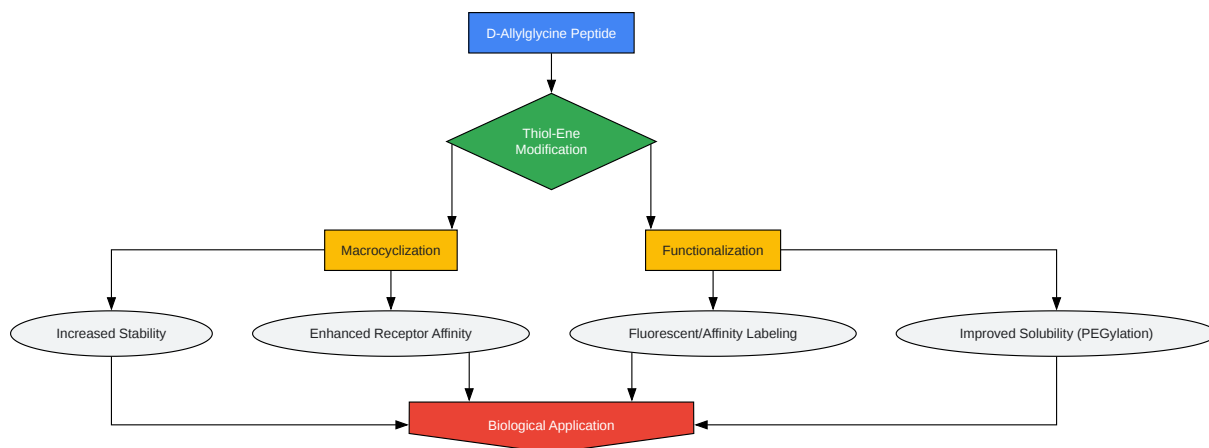
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Caption: Experimental workflow for peptide synthesis and modification.



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Caption: Radical-mediated thiol-ene reaction mechanism.



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Caption: Applications derived from thiol-ene modification.

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